Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
Overview
Description
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a furan derivative with significant biological and chemical properties The furan ring is a key structural component in many biologically active compounds, including pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a furan derivative . Furan derivatives are an important class of heterocyclic compounds with a broad spectrum of biological activity . They are the base structural fragment of clinically used drugs such as dantrolene (muscle relaxant), ranitidine (antiulcer drug), and nitrofurantoin (antibacterial agent) . .
Mode of Action
Furan derivatives, in general, are known to exhibit a wide range of biological activities including antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, antihyperglycemic, analgesic, anticonvulsant, and others .
Biochemical Pathways
It is known that furan derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Furan derivatives, in general, are known to have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride typically involves the reaction of methyl 5-(chloromethyl)furan-2-carboxylate with amines. For example, reacting methyl 5-(chloromethyl)furan-2-carboxylate with methylamine yields Methyl 5-(aminomethyl)furan-2-carboxylate . The reaction conditions often include the use of solvents like methanol and catalysts such as sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the furan ring into more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can have different biological and chemical properties. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a range of amino-substituted furans .
Scientific Research Applications
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives such as:
- Methyl 5-(hydroxymethyl)furan-2-carboxylate
- Methyl 5-(chloromethyl)furan-2-carboxylate
- 5-(aminomethyl)furan-2-carboxylic acid hydrochloride
Uniqueness
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and biological activity. The presence of both the amino and ester groups allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
methyl 5-(aminomethyl)furan-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCCSWCSYOBPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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